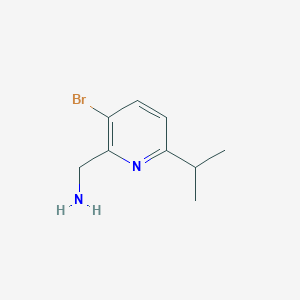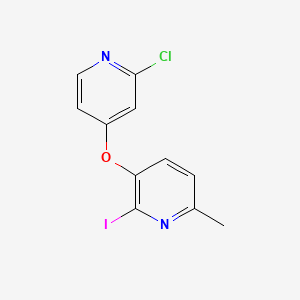
3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine is a heterocyclic organic compound that features both chlorine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the iodine atom into the pyridine ring.
Nucleophilic Substitution: Reaction of 2-chloropyridine with an appropriate nucleophile to introduce the chlorine atom.
Coupling Reaction: Formation of the ether linkage between the pyridine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, optimized for yield and purity. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the iodine substituent to a hydrogen atom.
Substitution: Replacement of the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 3-((2-Chloropyridin-4-yl)oxy)-2-carboxy-6-methylpyridine, while substitution could produce derivatives with various functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The chlorine and iodine substituents can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the iodine substituent and the ether linkage.
2-Iodopyridine: Lacks the chlorine substituent and the ether linkage.
6-Methylpyridine: Lacks both halogen substituents and the ether linkage.
Uniqueness
3-((2-Chloropyridin-4-yl)oxy)-2-iodo-6-methylpyridine is unique due to the presence of both chlorine and iodine substituents on the pyridine ring, as well as the ether linkage between the two pyridine rings
Properties
Molecular Formula |
C11H8ClIN2O |
|---|---|
Molecular Weight |
346.55 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)oxy-2-iodo-6-methylpyridine |
InChI |
InChI=1S/C11H8ClIN2O/c1-7-2-3-9(11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3 |
InChI Key |
ZCFHOXDXZOTOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


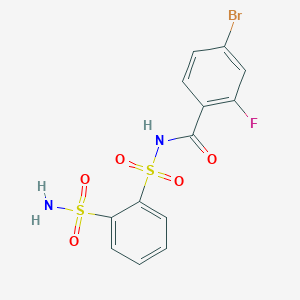
![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
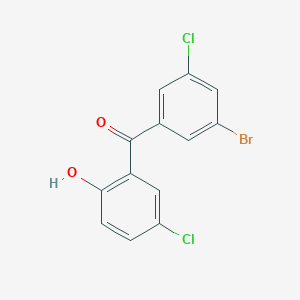
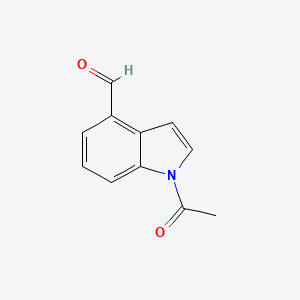
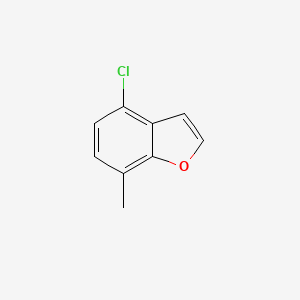
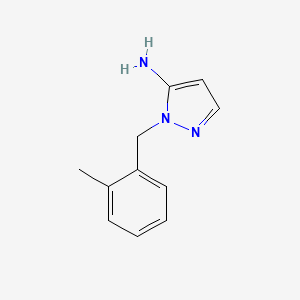
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
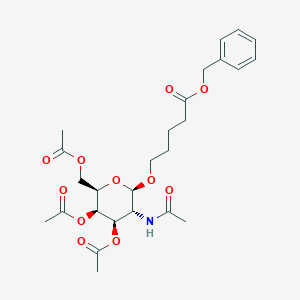
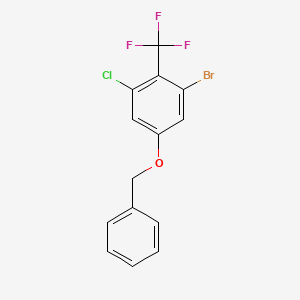
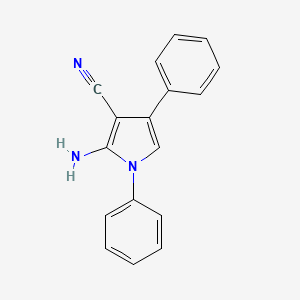
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
